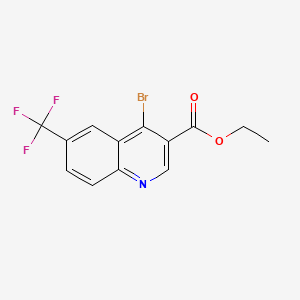

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C13H9BrF3NO2 . It is a derivative of quinoline, a class of compounds that have various pharmacological applications .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” includes a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains bromine, trifluoromethyl, and ethyl carboxylate groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The compound “Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a solid under normal conditions . Its molecular weight is 348.12 .Applications De Recherche Scientifique

Anticancer Applications

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line . It also shows weak activity against the HCT-116 human colorectal carcinoma cell line .

Reactivity Enhancement

The cytotoxic activity of this compound can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .

Preparation of Novel Rare Earth Complexes

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate, another derivative of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

Pharmaceutical Intermediates

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a related compound, is used as pharmaceutical intermediates .

Synthesis of Other Compounds

The reactions of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with various reagents yield corresponding condensation products . These products can be used in further chemical reactions.

Antiproliferative Activity

Quinoline ring, an essential core of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, is known for its antiproliferative activity through inhibition of different enzymes including topoisomerase .

Safety and Hazards

Safety information for “4-Bromo-6-(trifluoromethyl)quinoline”, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOPWFOKKSLPMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677915 |

Source

|

| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |

CAS RN |

1242260-07-6 |

Source

|

| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.